Cas no 1428139-35-8 (3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione)

3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
- FCH2502625
- T5990
- 1H-pyrrole-2,5-dione, 3-bromo-1-(2-furanylmethyl)-
- 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione
-
- MDL: MFCD27936997
- インチ: 1S/C9H6BrNO3/c10-7-4-8(12)11(9(7)13)5-6-2-1-3-14-6/h1-4H,5H2
- InChIKey: OKRCMQGFTLTOCX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(N(C1=O)CC1=CC=CO1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 313
- トポロジー分子極性表面積: 50.5
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 342.6±42.0 °C at 760 mmHg
- フラッシュポイント: 161.0±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B134610-500mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 500mg |
$ 450.00 | 2022-06-07 | ||
abcr | AB416555-1g |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |
1428139-35-8 | 1g |
€317.00 | 2025-02-14 | ||
A2B Chem LLC | AI35282-500mg |
3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
TRC | B134610-250mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 250mg |
$ 275.00 | 2022-06-07 | ||
abcr | AB416555-1 g |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 1g |
€322.50 | 2023-06-16 | ||
A2B Chem LLC | AI35282-1g |
3-Bromo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | >95% | 1g |
$509.00 | 2024-04-20 | |
Ambeed | A770195-1g |
3-BRomo-1-(2-furylmethyl)-1h-pyrrole-2,5-dione |
1428139-35-8 | 95% | 1g |
$267.0 | 2024-04-23 | |
abcr | AB416555-500 mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 500MG |
€254.60 | 2023-02-19 | ||
TRC | B134610-1000mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione |
1428139-35-8 | 1g |
$ 720.00 | 2022-06-07 | ||
abcr | AB416555-500mg |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione; . |
1428139-35-8 | 500mg |
€269.00 | 2025-02-14 |
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dioneに関する追加情報
Introduction to 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione (CAS No. 1428139-35-8)
3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1428139-35-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole derivatives class, characterized by its fused ring system containing nitrogen, which makes it a versatile scaffold for designing bioactive molecules. The presence of both bromine and furyl methyl substituents in its structure enhances its potential as a key intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The structural features of 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione make it an intriguing candidate for further exploration in drug discovery. The bromine atom at the 3-position provides a reactive site for various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely employed in constructing complex molecular architectures. Additionally, the furyl methyl group introduces a pharmacophore that has been associated with biological activities across multiple therapeutic areas. This combination of functional groups positions the compound as a valuable building block for medicinal chemists aiming to develop small-molecule inhibitors or modulators.
In recent years, there has been growing interest in pyrrole derivatives due to their diverse biological properties. Studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern in 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione may contribute to unique pharmacological effects, making it a promising candidate for further investigation. Researchers have been exploring its potential in inhibiting kinases and other enzymes involved in cancer progression, as well as its role in modulating immune responses.
One of the most compelling aspects of 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis pathways, starting from commercially available precursors. This accessibility is crucial for conducting high-throughput screening campaigns and optimizing lead compounds for clinical development. The ease of functionalization also allows chemists to explore derivatization strategies aimed at improving potency, selectivity, and pharmacokinetic properties.
The bromine substituent at the 3-position of the pyrrole ring is particularly noteworthy due to its reactivity in cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis and have enabled the construction of complex molecules with high precision. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling can be used to introduce aryl or heteroaryl groups at the position adjacent to the bromine atom, expanding the structural diversity of derivatives derived from 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione.
Another important feature of this compound is the furyl methyl group, which contributes to its potential biological activity. Furyl-containing compounds have been reported to interact with various biological targets, including receptors and enzymes involved in signal transduction pathways. The furyl group may also enhance solubility and metabolic stability, which are critical factors for drug candidates. By incorporating this moiety into a drug-like molecule, researchers can leverage its known properties to improve overall pharmacological profiles.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione. Molecular modeling techniques can predict binding affinities and interactions with biological targets, providing insights into potential drug efficacy and side effects before experimental validation is necessary. These computational methods complement traditional experimental approaches by offering rapid screening capabilities and reducing the time required for lead optimization.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyrroles and their derivatives represent a significant class of bioactive molecules that have been successfully translated into clinical use. For example, several antifungal and antiviral drugs contain pyrrole-based scaffolds due to their ability to disrupt essential cellular processes in pathogens. Given these precedents, 3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione represents an exciting opportunity for developing new therapeutic interventions.
In conclusion,3-Bromo-1-(2-furylmethyl)-1H-pyrrole-2,5-dione (CAS No. 1428139-35-8) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules. The growing body of research on pyrrole derivatives further underscores its importance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
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